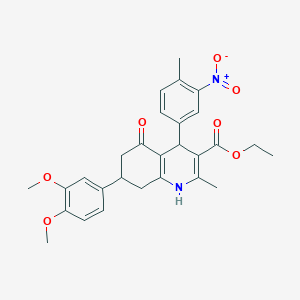

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic compound featuring a hexahydroquinoline core substituted with methoxy, methyl, nitro, and ester groups. Its structure includes a partially saturated quinoline ring system, which confers conformational flexibility and influences intermolecular interactions such as hydrogen bonding and π-stacking .

Eigenschaften

Molekularformel |

C28H30N2O7 |

|---|---|

Molekulargewicht |

506.5 g/mol |

IUPAC-Name |

ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30N2O7/c1-6-37-28(32)25-16(3)29-20-11-19(17-9-10-23(35-4)24(14-17)36-5)13-22(31)27(20)26(25)18-8-7-15(2)21(12-18)30(33)34/h7-10,12,14,19,26,29H,6,11,13H2,1-5H3 |

InChI-Schlüssel |

LMCNODASOFHEPI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)C)[N+](=O)[O-])C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-7-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet typischerweise einen mehrstufigen Prozess. Eine gängige Methode ist die Hantzsch-Reaktion, bei der ein Aldehyd, ein β-Ketoester und ein Ammonium Acetat in Gegenwart eines geeigneten Katalysators kondensiert werden. Die Reaktionsbedingungen umfassen oft ein Rückflussverfahren in Ethanol oder einem anderen geeigneten Lösungsmittel für mehrere Stunden, um das gewünschte Produkt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Hochdruckreaktoren, Durchflussverfahren und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-7-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Reduktion: Die Carbonylgruppe kann mit Reduktionsmitteln wie Natriumborhydrid zu einer Hydroxylgruppe reduziert werden.

Substitution: Die Methoxygruppen können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Natriumhydrid, Kalium-tert-butoxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitro-zu-Amino-Derivaten.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Bildung verschiedener substituierter Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Ethyl-7-(3,4-Dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen durch Bindung an Enzyme oder Rezeptoren ausüben und so deren Aktivität modulieren. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind.

Wirkmechanismus

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs differ in substituents on the phenyl rings and ester groups (Table 1). These modifications impact physicochemical properties, crystal packing, and synthetic pathways.

Table 1: Structural Comparison of Selected Analogs

Crystallographic and Conformational Differences

- Ring Puckering: The hexahydroquinoline core exhibits puckering, as described by Cremer and Pople’s coordinates . In the target compound, the nitro group may induce torsional strain, altering puckering amplitude compared to analogs with electron-donating groups (e.g., methoxy) .

- Hydrogen Bonding : Analogs with hydroxyl () or methoxy groups () form stronger intermolecular hydrogen bonds, influencing crystal packing. The target compound’s nitro group may instead engage in dipole-dipole interactions or π-stacking .

Electronic and Reactivity Profiles

- Nitro vs.

- Ester Group Variations : The 2-methoxyethyl ester () increases steric bulk, possibly reducing enzymatic hydrolysis rates compared to ethyl esters .

Biologische Aktivität

Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be described as follows:

- Molecular Formula: C₃₁H₃₃N₃O₅

- Molecular Weight: 513.62 g/mol

- CAS Number: Not available in the current literature

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The compound's effectiveness was assessed using MTT assays and flow cytometry techniques.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 10.5 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical) | 12.8 | Inhibition of mitochondrial function |

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This was evaluated using DPPH and ABTS radical scavenging assays.

Table 2: Antioxidant Activity Results

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25.3 |

| ABTS Radical Scavenging | 18.7 |

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases.

The biological activity of Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-(4-methyl-3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate appears to be mediated through several pathways:

- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It affects signaling pathways such as MAPK and PI3K/Akt which are critical in cancer progression.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), the compound promotes apoptosis in cancer cells.

Case Studies

A notable case study involved a clinical trial assessing the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy.

Q & A

Q. What are the common synthetic routes for preparing this hexahydroquinoline derivative, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer: The compound is typically synthesized via a multicomponent Hantzsch-like reaction involving a diketone (e.g., dimedone), an aldehyde (e.g., 4-methyl-3-nitrobenzaldehyde), an amine, and an ester-bearing component. Solvent-free conditions or ethanol-mediated reactions are common, with ammonium acetate as a catalyst .

- Key variables: Temperature (80–100°C), solvent polarity, and catalyst loading (5–10 mol%) directly affect reaction kinetics and stereoselectivity.

- Structural validation: Post-synthesis recrystallization in ethanol ensures purity, while XRD confirms the equatorial positioning of the 3,4-dimethoxyphenyl and 4-methyl-3-nitrophenyl substituents .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

- Methodological Answer:

- X-ray diffraction (XRD): Resolves bond angles (e.g., O2–C14–O3 = 121.58°) and confirms the chair conformation of the hexahydroquinoline core .

- NMR: and NMR identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm; nitrophenyl protons at δ 7.2–8.1 ppm) .

- IR spectroscopy: Detects carbonyl stretching (C=O at 1680–1720 cm) and nitro group vibrations (1520–1350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in XRD data related to bond-length discrepancies in the ethyl carboxylate group?

- Methodological Answer: Disordered ethyl groups in XRD models (e.g., C15–C16 vs. C15'–C16' ) require:

- Multi-temperature XRD: Conduct data collection at 100 K to reduce thermal motion artifacts.

- DFT calculations: Compare experimental bond lengths (e.g., C–C = 1.54 Å) with theoretical values to validate structural assignments .

- Occupancy refinement: Use software like SHELXL to model partial occupancy of disordered moieties .

Q. What strategies optimize reaction yields while minimizing byproducts in large-scale syntheses?

- Methodological Answer:

- Microwave-assisted synthesis: Reduces reaction time (20–30 minutes vs. 12 hours) and improves yield (75–85%) by enhancing thermal efficiency .

- Flow chemistry: Enables continuous production with real-time monitoring of nitro-group reduction intermediates .

- Byproduct mitigation: Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes or ammonium salts .

Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer:

- Molecular docking (AutoDock/Vina): Simulate binding affinities to targets like cyclooxygenase-2 (COX-2) using the nitro group as a hydrogen-bond acceptor .

- MD simulations (GROMACS): Analyze stability of ligand-receptor complexes over 100 ns trajectories, focusing on the 3,4-dimethoxyphenyl moiety’s hydrophobic interactions .

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with antibacterial IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.